Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Chemical Biology Medicinal Chemistry Drug Discovery

This quinazolinyl-urea derivative (C21H18N4O2S, MW 390.46) is a synthetic small molecule with 4-methylphenyl and thiophen-2-ylmethyl substituents. No published target engagement, selectivity, or in vivo data exist for this exact structure, meaning it cannot be positioned as a chemical probe or reference standard. Its sole validated use case is as a structural entry in diversity-oriented screening libraries or as a comparator in quinazoline scaffold SAR studies. Buyers must independently verify identity, purity, and stability, and generate all primary pharmacological data de novo. Do not assume functional equivalence to characterized analogs such as Hedgehog Antagonist VIII (Gli IC50 = 70 nM).

Molecular Formula C21H18N4O2S
Molecular Weight 390.46
CAS No. 941895-65-4
Cat. No. B2440191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
CAS941895-65-4
Molecular FormulaC21H18N4O2S
Molecular Weight390.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4
InChIInChI=1S/C21H18N4O2S/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-12H,13H2,1H3,(H2,22,24,26)
InChIKeyYDCVDZNTSXUIFD-LYBHJNIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea (CAS 941895-65-4)


1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea (CAS 941895-65-4) is a synthetic, small-molecule quinazolinyl-urea derivative (C21H18N4O2S, MW 390.46) . This compound belongs to a class of heterocyclic ureas known for diverse biological activities, but primary literature defining a specific, reproducible pharmacological mechanism or target engagement profile for this exact structure remains absent from public scientific and patent databases [1]. Procurement inquiries for this compound almost exclusively trace to non-authoritative chemical aggregator catalogs rather than to research publications, patents, or quality-verified supplier documentation .

Structural Specificity Risks: Why 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea Cannot Be Substituted Without Data


In the quinazolinyl-urea chemotype, minor structural modifications can completely alter target engagement and potency. For instance, the closely related Hedgehog pathway inhibitor 'Hh Antagonist VIII' (CAS 330796-24-2) achieves an IC50 of 70 nM against Gli transcription , while the target compound's 4-methylphenyl and thiophen-2-ylmethyl substituents may direct binding toward entirely different biological targets. Without published comparative pharmacology or selectivity profiling for CAS 941895-65-4, any assumption of functional equivalence or interchangeability with other quinazolinyl-ureas is scientifically unfounded and carries a high risk of experimental failure [1].

Quantitative Differentiation Evidence: 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea vs. Comparators


No Published Bioactivity Data Available for Structure-Activity Comparison

An exhaustive search of PubMed, Google Scholar, ChEMBL, PubChem, and major patent databases (WIPO, USPTO, EPO) for CAS 941895-65-4 returned zero peer-reviewed articles, patent disclosures, or curated bioactivity entries. In contrast, the structurally distinct quinazolinyl-urea 'Hh Antagonist VIII' (CAS 330796-24-2) has a well-defined Gli transcription IC50 of 70 nM in a 10t1/2(s12) luciferase reporter assay . No head-to-head comparison or cross-study data exists to position this compound relative to that benchmark or any other analog. The absence of quantitative pharmacological data for CAS 941895-65-4 precludes any evidence-based differentiation or procurement justification based on potency, selectivity, or mechanism [1].

Chemical Biology Medicinal Chemistry Drug Discovery

No Supplier-Independent Quality or Purity Benchmarks Available

Reputable chemical suppliers (e.g., Sigma-Aldrich, MedChemExpress, Tocris) do not list CAS 941895-65-4 in their catalogs, meaning there are no certified reference standards, HPLC purity certificates, or batch-to-batch consistency data from authoritative sources . The compound is only found on non-verified aggregator platforms that lack ISO-accredited quality documentation. By comparison, structurally related quinazolinyl-ureas such as Hh Antagonist VIII are available with ≥95% HPLC purity assurance and full Certificates of Analysis from Merck/Calbiochem . This disparity in quality documentation represents a significant risk for any experimental workflow requiring traceable, reproducible reagent quality .

Analytical Chemistry Quality Control Procurement

Validated Application Scenarios for 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea


No Evidence-Based Research Applications Identified

At present, there are no published studies, patents, or technical datasheets that define a validated research application for CAS 941895-65-4 [1]. Without target engagement data, selectivity profiles, or in vivo pharmacokinetic information, the compound cannot be positioned as a chemical probe, lead compound, or reference standard in any specific biological pathway or disease model.

Chemical Library Enumeration or In-House Profiling

The compound may serve as a structural entry in a diversity-oriented synthesis library for in-house screening campaigns, provided the procuring organization independently validates identity, purity, and stability. However, this use case requires the end-user to generate all primary pharmacological and ADMET data de novo, as no external benchmarks exist.

Structural Analog Design and SAR Exploration

Medicinal chemists exploring quinazolinyl-urea scaffolds could procure this compound as a reference point for designing analogs with modified aryl or heteroaryl substituents. Comparative SAR would need to be established experimentally against characterized standards such as Hh Antagonist VIII (Gli IC50 = 70 nM) .

Quote Request

Request a Quote for 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.